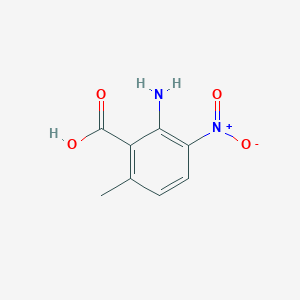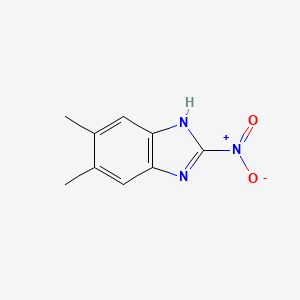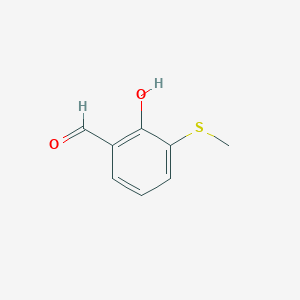
2-Hydroxy-3-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a methylthio group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylthiolating agents under controlled conditions. For instance, the reaction can be carried out using methylthiol chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 2-Hydroxy-3-(methylthio)benzoic acid.
Reduction: 2-Hydroxy-3-(methylthio)benzyl alcohol.
Substitution: 2-Acetoxy-3-(methylthio)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Hydroxy-3-(methylthio)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving aldehydes and thiol groups.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its unique structure may allow it to interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(methylthio)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl and methylthio groups may also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
3-Methylthiobenzaldehyde: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(methylthio)benzaldehyde: The position of the methylthio group is different, leading to variations in reactivity and applications.
Uniqueness: 2-Hydroxy-3-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
67868-82-0 |
|---|---|
Molekularformel |
C8H8O2S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
2-hydroxy-3-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3 |
InChI-Schlüssel |
HYCFWHIAROXTSC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



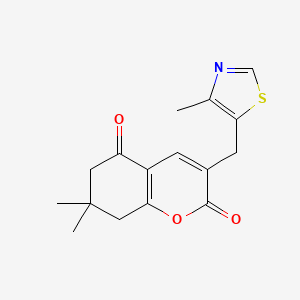
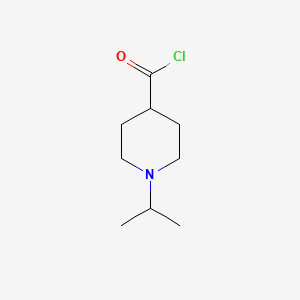

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
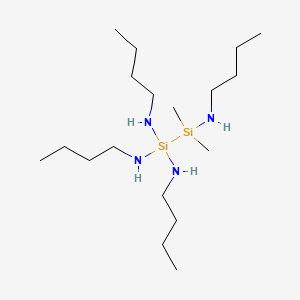
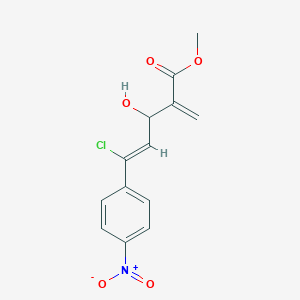

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)


